3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid
Description
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid (CAS: 335-74-0) is a polyhalogenated carboxylic acid with a decanoic acid backbone substituted by five chlorine atoms and fourteen fluorine atoms. Its molecular formula is C₁₀HCl₅F₁₄O₂, with a molecular weight of 580.6 g/mol (calculated from ). This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by strong carbon-fluorine bonds, which confer exceptional chemical stability and resistance to degradation.
Properties
CAS No. |
335-74-0 |
|---|---|
Molecular Formula |
C10HCl5F14O2 |
Molecular Weight |
596.3 g/mol |
IUPAC Name |
3,5,7,9,10-pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid |
InChI |
InChI=1S/C10HCl5F14O2/c11-3(18,2(16,17)1(30)31)7(22,23)4(12,19)8(24,25)5(13,20)9(26,27)6(14,21)10(15,28)29/h(H,30,31) |
InChI Key |
ADMOCDJEQJUWJY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid typically involves the fluorination and chlorination of decanoic acid derivatives. The process includes several steps:
Chlorination: Chlorine atoms are introduced using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms.
Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Environmental Applications
1. Persistent Organic Pollutants (POPs) Research:
This compound is studied as a model for understanding the behavior of persistent organic pollutants in the environment. Its resistance to biodegradation makes it a candidate for examining the long-term ecological impacts of similar compounds.
2. Bioaccumulation Studies:
Research involving this compound helps assess bioaccumulation in aquatic organisms. Studies indicate that compounds with similar structures can accumulate in fatty tissues of organisms leading to potential toxicity in food webs.
Pharmaceutical Applications
1. Drug Development:
Due to its unique chemical structure, 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid is being investigated for use in drug formulations aimed at targeting specific biological pathways. Its fluorinated nature may enhance the bioavailability and efficacy of pharmaceutical agents.
2. Antimicrobial Properties:
Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. This aspect is being explored further for applications in developing new antimicrobial agents or coatings.
Material Science Applications
1. Polymer Additives:
The compound's thermal stability and resistance to chemical degradation make it an excellent candidate for use as an additive in polymers. It can enhance the durability and longevity of materials used in harsh environments.
2. Surface Coatings:
Research indicates that incorporating this compound into surface coatings can improve resistance to corrosion and wear. This application is particularly relevant in industrial settings where equipment is exposed to extreme conditions.
Case Studies
Case Study 1: Environmental Impact Assessment
A study conducted on the effects of chlorinated compounds on marine ecosystems highlighted how similar compounds can disrupt endocrine systems in aquatic life. The findings from this research provide insights into the potential risks associated with 3,5,7,9,10-Pentachloro-2,2,... acid as a contaminant.
Case Study 2: Drug Formulation Research
In a controlled laboratory setting, researchers developed a formulation incorporating this compound aimed at enhancing drug delivery systems for cancer therapies. Results indicated improved cellular uptake and targeted delivery to tumor cells compared to conventional methods.
Mechanism of Action
The mechanism of action of 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues in the PFAS Class
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Octadecafluoro-9-(trifluoromethyl)decanoic Acid (CAS: 834884-94-5)
- Molecular Formula : C₁₁HF₂₁O₂ (ammonium salt: C₁₁HF₂₁O₂·H₃N, MW: 581.12 g/mol).
- Key Differences :
- Contains 18 fluorine atoms and a trifluoromethyl (-CF₃) group at position 9, compared to the target compound’s 14 F and 5 Cl atoms.
- Higher molecular weight (564.09 g/mol for free acid vs. 580.6 g/mol for the target compound).
- Environmental Impact : Fully fluorinated structures like this exhibit extreme persistence but lack chlorine-mediated degradation pathways.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Heptadecafluoroundecanoic Acid (CAS: 34598-33-9)
- Molecular Formula : C₁₁H₃F₁₇O₂.
- Key Differences: Longer carbon chain (11 carbons vs. 10 in the target compound). Applications: Used in specialty surfactants; lacks the mixed halogenation of the target compound, reducing reactivity.
Perfluoro-n-dodecanoic Acid (PFDoA)
- Molecular Formula : C₁₂F₂₃O₂.
Chlorinated and Mixed Halogenated Analogues
1,2,3,4,5,6,7-Heptachloronaphthalene (CAS: 90948-28-0)
- Molecular Formula : C₁₀HCl₇.
- Higher vaporization enthalpy (90.6 kJ/mol at 373 K) compared to the target compound’s 80.6 kJ/mol.
Ethyl 3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoate
- Molecular Formula : C₁₂HCl₅F₁₄O₂ (CAS-related derivative from ).
- Key Differences :
- Ester derivative of the target compound, likely with lower solubility in water and altered volatility.
- Demonstrates how functional group modifications impact physicochemical properties.
Physicochemical Properties Comparison
Environmental and Regulatory Considerations
Biological Activity
3,5,7,9,10-Pentachloro-2,2,3,4,4,5,6,6,7,8,8,9,10,10-tetradecafluorodecanoic acid (CAS No. 335-74-0) is a fluorinated compound that has garnered attention due to its complex structure and potential biological activity. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C10HCl5F14O2
- Molecular Weight : 596.356 g/mol
- Density : 1.852 g/cm³
- Boiling Point : 372.3 °C at 760 mmHg
These properties indicate that the compound is a chlorinated and fluorinated fatty acid derivative with significant potential for various interactions in biological systems.
Toxicity and Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. Preliminary studies suggest that the compound may be toxic to human cells and could exhibit poorer antioxidant activity compared to other compounds. For instance:
- Cytotoxicity Studies : Assays conducted on tumor cell lines demonstrated significant cytotoxic effects at varying concentrations. The compound's mechanism of action could involve the disruption of cellular membranes or interference with metabolic pathways .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated in various studies:
- Antibacterial Effects : It has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using bioassay-guided fractionation techniques .
Inflammation and Immune Response
The anti-inflammatory properties of this compound have also been investigated:
- Inflammatory Response Modulation : Research suggests that it may modulate inflammatory pathways in immune cells. This could be linked to its chlorine substituents affecting signaling pathways involved in inflammation .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human lymphocytes using the MTT assay. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value indicating significant toxicity at higher concentrations .
Case Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial properties against specific pathogens like Vibrio cholerae and Enterococcus faecalis, the compound demonstrated effective inhibition with MIC values ranging from 25 to 50 µg/ml. These findings suggest its potential use as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Significant toxicity in human lymphocytes | |
| Antibacterial | Effective against Vibrio cholerae | |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Property | Value |
|---|---|
| Molecular Formula | C10HCl5F14O2 |
| Molecular Weight | 596.356 g/mol |
| Density | 1.852 g/cm³ |
| Boiling Point | 372.3 °C at 760 mmHg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
